8a-Methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8aR)-8a-methyl-octahydropyrrolo[1,2-a]pyrazine dihydrochloride is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, forming a pyrrolopyrazine scaffold. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and pharmaceuticals .
Preparation Methods
The synthesis of (8aR)-8a-methyl-octahydropyrrolo[1,2-a]pyrazine dihydrochloride involves several steps. One common method includes the cyclization of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. This intermediate then undergoes addition with propargylamine to yield N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide (DMSO) produces the desired pyrrolopyrazine derivative . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
(8aR)-8a-methyl-octahydropyrrolo[1,2-a]pyrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols .
Scientific Research Applications
(8aR)-8a-methyl-octahydropyrrolo[1,2-a]pyrazine dihydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of (8aR)-8a-methyl-octahydropyrrolo[1,2-a]pyrazine dihydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, disrupting cellular processes and leading to its observed biological effects. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
(8aR)-8a-methyl-octahydropyrrolo[1,2-a]pyrazine dihydrochloride can be compared with other pyrrolopyrazine derivatives, such as:
- (3R,8aR)-3-methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride
- (8aR)-7,7-difluoro-octahydropyrrolo[1,2-a]piperazine dihydrochloride
These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications.
Properties
Molecular Formula |
C8H18Cl2N2 |
---|---|
Molecular Weight |
213.15 g/mol |
IUPAC Name |
8a-methyl-2,3,4,6,7,8-hexahydro-1H-pyrrolo[1,2-a]pyrazine;dihydrochloride |
InChI |
InChI=1S/C8H16N2.2ClH/c1-8-3-2-5-10(8)6-4-9-7-8;;/h9H,2-7H2,1H3;2*1H |
InChI Key |
QNSJRBOBKJJZKS-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCN1CCNC2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.